5-(4-Ethylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality 5-(4-Ethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-ethylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKMYWRTBXKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374542 | |

| Record name | 5-(4-Ethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34670-04-7 | |

| Record name | 5-(4-Ethylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(4-Ethylphenyl)-5-oxovaleric acid, a molecule of interest for researchers in organic synthesis and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for scientists in confirming the synthesis and purity of this compound.

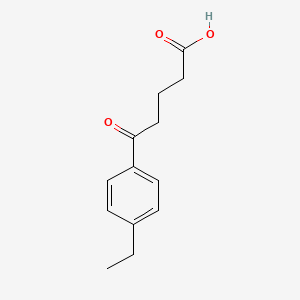

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with a systematic numbering of the carbon and hydrogen atoms for unambiguous reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 5-(4-Ethylphenyl)-5-oxovaleric acid in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic chain, and ethyl group protons.

Predicted ¹H NMR Data

| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 | ~10-12 | singlet (broad) | 1H | - |

| H8, H10 | ~7.90 | doublet | 2H | ~8.0 |

| H9, H11 | ~7.30 | doublet | 2H | ~8.0 |

| H4 | ~3.05 | triplet | 2H | ~7.0 |

| H12 | ~2.70 | quartet | 2H | ~7.5 |

| H2 | ~2.50 | triplet | 2H | ~7.0 |

| H3 | ~2.05 | quintet | 2H | ~7.0 |

| H13 | ~1.25 | triplet | 3H | ~7.5 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (H1): The proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding.

-

Aromatic Protons (H8, H10, H9, H11): The para-substituted aromatic ring will give rise to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing ketone group (H8, H10) are deshielded and will appear at a lower field (~7.90 ppm) compared to the protons meta to the ketone (H9, H11) at ~7.30 ppm.[1]

-

Aliphatic Chain Protons (H4, H2, H3): The protons on the carbon adjacent to the ketone (H4) are deshielded and will appear as a triplet around 3.05 ppm. The protons adjacent to the carboxylic acid (H2) will also be deshielded, appearing as a triplet around 2.50 ppm. The central methylene protons (H3) will be a quintet around 2.05 ppm, being split by the neighboring four protons.

-

Ethyl Group Protons (H12, H13): The ethyl group will show a characteristic quartet for the methylene protons (H12) at ~2.70 ppm and a triplet for the methyl protons (H13) at ~1.25 ppm, a pattern indicative of an ethyl group attached to a benzene ring.[2][3][4]

Standard Operating Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-(4-Ethylphenyl)-5-oxovaleric acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) |

| C5 (Ketone C=O) | ~199 |

| C1 (Carboxylic Acid C=O) | ~178 |

| C7 (Aromatic C-Et) | ~150 |

| C6 (Aromatic C-C=O) | ~135 |

| C9, C11 (Aromatic C-H) | ~129 |

| C8, C10 (Aromatic C-H) | ~128 |

| C4 | ~38 |

| C2 | ~33 |

| C12 (Ethyl CH₂) | ~29 |

| C3 | ~20 |

| C13 (Ethyl CH₃) | ~15 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (C5, C1): The ketone carbonyl carbon (C5) is expected to be the most downfield signal at around 199 ppm. The carboxylic acid carbonyl carbon (C1) will appear slightly upfield at approximately 178 ppm.[5]

-

Aromatic Carbons (C6-C11): The aromatic carbons will resonate in the 128-150 ppm region. The carbon attached to the ethyl group (C7) will be downfield around 150 ppm, while the carbon attached to the keto-alkyl chain (C6) will be around 135 ppm. The protonated aromatic carbons will appear between 128-129 ppm.[6]

-

Aliphatic and Ethyl Carbons (C2, C3, C4, C12, C13): The aliphatic carbons of the valeric acid chain and the ethyl group will appear in the upfield region of the spectrum. The methylene carbon adjacent to the ketone (C4) will be the most downfield of this group at ~38 ppm. The ethyl group's methylene carbon (C12) will be around 29 ppm, and its methyl carbon (C13) will be the most upfield signal at ~15 ppm.[6]

Standard Operating Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The instrument is set up as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |

| ~3050 | Aromatic | C-H stretch |

| ~2960, ~2870 | Aliphatic | C-H stretch |

| ~1710 | Carboxylic Acid | C=O stretch |

| ~1685 | Ketone | C=O stretch |

| ~1600, ~1480 | Aromatic | C=C stretch |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[7][8][9][10][11]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the valeric acid chain and the ethyl group will be just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹. The aryl ketone C=O stretch will be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.[8][11]

-

C=C Stretches: Aromatic C=C bond vibrations will result in absorptions in the 1600-1480 cm⁻¹ region.

Standard Operating Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, either mix a small amount with KBr powder and press into a pellet or place a small amount directly on the crystal of an ATR-FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment |

| 220 | Molecular Ion [M]⁺ |

| 191 | [M - C₂H₅]⁺ |

| 133 | [C₆H₄COC₂H₅]⁺ |

| 105 | [C₆H₄C₂H₅]⁺ |

| 87 | [CH₂(CH₂)₂COOH]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the aliphatic chain is a common fragmentation pathway for ketones.[12][13][14][15] This would lead to the formation of an acylium ion with m/z 133.

-

Loss of the Ethyl Group: Cleavage of the ethyl group from the aromatic ring would result in a fragment at m/z 191.

-

McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the valeric acid chain to the ketone oxygen, followed by cleavage of the alpha-beta bond.[13][14]

-

Standard Operating Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-(4-Ethylphenyl)-5-oxovaleric acid.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and purity assessment of 5-(4-Ethylphenyl)-5-oxovaleric acid. The predicted data and interpretations presented in this guide offer a solid framework for researchers to verify the successful synthesis of this molecule. While these predictions are based on sound scientific principles, experimental verification remains the gold standard in chemical characterization.

References

-

Avance Beginners Guide. Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker. [Link]

-

Moraes, T. B., et al. (2022). ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with conventional and SSFP pulse sequences. ResearchGate. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Problems in Chemistry. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. [Link]

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 3. Ethylbenzene(100-41-4) 1H NMR [m.chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(4-Ethylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling procedures for 5-(4-Ethylphenyl)-5-oxovaleric acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules, including aromatic ketones and valeric acid derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The principles of chemical causality and self-validating safety systems are central to the methodologies described herein.

Compound Identity and Inferred Physicochemical Properties

-

Chemical Name: 5-(4-Ethylphenyl)-5-oxovaleric acid

-

CAS Number: 34670-04-7[1]

-

Molecular Formula: C13H16O3

-

Molecular Weight: 220.26 g/mol

Due to the limited availability of experimental data for 5-(4-Ethylphenyl)-5-oxovaleric acid, the following table presents estimated physicochemical properties based on the closely related compound, 5-(4-iso-Propylphenyl)-5-oxovaleric acid.[2] These values should be considered indicative and handled with appropriate scientific caution.

| Property | Estimated Value/Characteristic | Source/Rationale |

| Appearance | Likely a crystalline solid | Based on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2] |

| Melting Point | Expected to be in a similar range to 79-80°C | Based on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2] |

| Boiling Point | Predicted to be around 400-420°C | Extrapolated from similar structures[2] |

| Density | Predicted to be approximately 1.1 g/cm³ | Based on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2] |

| pKa | Estimated to be around 4.6 | Characteristic of carboxylic acids of this type[2] |

| Solubility | Likely soluble in organic solvents | Common for molecules with both aromatic and aliphatic character[2] |

Hazard Identification and Risk Assessment: An Analog-Based Approach

The hazard profile of 5-(4-Ethylphenyl)-5-oxovaleric acid is inferred from the known hazards of its constituent functional groups: an aromatic ketone and a carboxylic acid.

2.1. Inferred Health Hazards:

Based on safety data for n-Valeric acid and Isovaleric acid, the primary health concerns are anticipated to be:

-

Skin Corrosion/Irritation: Carboxylic acids can be corrosive or irritating to the skin.[3][4][5] Prolonged contact may cause redness, burns, and discomfort.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

-

Gastrointestinal Irritation: Ingestion can be harmful and may cause irritation to the digestive system.[4]

2.2. Inferred Physicochemical Hazards:

-

Combustibility: While not highly flammable, the compound is likely combustible and can burn if exposed to a sufficient heat source.[4][5] Vapors may form explosive mixtures with air.[3]

2.3. Inferred Environmental Hazards:

-

Aquatic Toxicity: Similar short-chain fatty acids and aromatic compounds can be harmful to aquatic life.[4] Therefore, release into the environment should be avoided.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling 5-(4-Ethylphenyl)-5-oxovaleric acid.

3.1. Engineering Controls:

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory. A chemical fume hood is mandatory when there is a potential for aerosol or dust generation.[4]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[4][6]

3.2. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Component | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[7][8] |

| Hand Protection | Chemically resistant gloves are mandatory. Given the presence of both aromatic and acidic functional groups, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty gloves and consult manufacturer's compatibility charts.[7][9][10] |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary.[7] |

| Respiratory Protection | If engineering controls are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7] |

3.3. Hygiene and Housekeeping:

-

Do not eat, drink, or smoke in the laboratory.[3]

-

Keep containers tightly closed when not in use.[3][5][6][11]

-

Maintain a clean and organized work area to minimize the risk of accidental spills.

3.4. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][11]

-

Keep containers tightly sealed to prevent moisture absorption and contamination.[3][5][6][11]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial.

4.1. First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Spill Response:

-

Small Spills: For small spills of the solid, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][5] Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.

4.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[3][5]

-

Unsuitable Extinguishing Media: A direct water jet may scatter the material.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Waste Disposal

All waste containing 5-(4-Ethylphenyl)-5-oxovaleric acid must be handled as hazardous chemical waste.

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

-

Do not dispose of down the drain or into the environment.[3][5]

-

Use a licensed waste disposal contractor.

Visualized Workflows

Standard Handling Workflow

Caption: Standard laboratory workflow for handling 5-(4-Ethylphenyl)-5-oxovaleric acid.

Emergency Spill Response Protocol

Caption: Emergency response protocol for a spill of 5-(4-Ethylphenyl)-5-oxovaleric acid.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024). Safety Data Sheet: Isovaleric Acid. Retrieved from [Link]

-

Penta chemicals. (2024). Safety Data Sheet: Isovaleric acid. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. agilent.com [agilent.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. glovesnstuff.com [glovesnstuff.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid via Friedel-Crafts Acylation

Introduction: The Strategic Importance of γ-Keto Acids in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of versatile molecular scaffolds is of paramount importance. Among these, γ-keto acids and their derivatives represent a privileged class of intermediates. Their inherent bifunctionality, featuring both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical transformations, making them ideal starting points for the construction of complex heterocyclic systems and other pharmacologically active molecules.[1][2] Aryl-substituted γ-keto acids, in particular, are precursors to a variety of compounds with interesting biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This application note provides a detailed protocol for the synthesis of a specific γ-keto acid, 5-(4-Ethylphenyl)-5-oxovaleric acid, via the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This compound serves as a valuable building block for the synthesis of novel therapeutic agents.

The Friedel-Crafts Acylation: A Cornerstone of Aromatic Ketone Synthesis

The Friedel-Crafts acylation is a robust and widely utilized electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[4] This reaction typically involves the use of an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]

Reaction Mechanism: A Stepwise Exploration

The synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, succinic anhydride, by the Lewis acid catalyst, aluminum chloride. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond. This generates a highly electrophilic acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, thereby directing the incoming electrophile to these positions. Due to steric hindrance from the ethyl group, the para-substituted product is typically the major isomer formed. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: The aromaticity of the ring is restored by the loss of a proton from the carbon atom bearing the newly attached acyl group. The [AlCl₃(OH)]⁻ complex, formed from the reaction of AlCl₃ with the other carbonyl group of the anhydride and any trace moisture, acts as a base to abstract this proton. This step regenerates the aromatic system and produces the aluminum chloride complex of the final product.

-

Workup: The final product is liberated from its complex with aluminum chloride by quenching the reaction mixture with an aqueous acid, typically hydrochloric acid. This protonates the carboxylate and breaks down the aluminum complexes, allowing for the isolation of the desired 5-(4-Ethylphenyl)-5-oxovaleric acid.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Ethylbenzene | C₈H₁₀ | 106.17 | 25 mL (21.7 g) | 0.204 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 20.0 g | 0.200 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 56.0 g | 0.420 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 2 x 50 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Toluene | C₇H₈ | 92.14 | For recrystallization | - |

| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

Safety Precautions

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

-

Ethylbenzene and diethyl ether are flammable liquids. Keep them away from open flames and ignition sources.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

The reaction is exothermic and releases hydrogen chloride gas. Ensure the setup is in a fume hood and that the gas is properly vented.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under a nitrogen or argon atmosphere to prevent moisture from entering the reaction.

-

Charging the Reactants: In a fume hood, carefully charge the flask with anhydrous aluminum chloride (56.0 g, 0.420 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Addition of Succinic Anhydride: Slowly add succinic anhydride (20.0 g, 0.200 mol) to the cooled suspension in small portions. Stir the mixture for 15 minutes to allow for complex formation.

-

Addition of Ethylbenzene: Place ethylbenzene (25 mL, 0.204 mol) in the dropping funnel and add it dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for another 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-acid mixture. This quenching process is highly exothermic and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases (to remove any remaining acid), followed by a wash with brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure 5-(4-Ethylphenyl)-5-oxovaleric acid as a white to off-white solid.

Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Melting Point | Not reported; expected to be a solid at room temperature |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

-

δ 2.70 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

-

δ 2.80 (t, 2H): Triplet for the methylene protons adjacent to the carboxylic acid.

-

δ 3.25 (t, 2H): Triplet for the methylene protons adjacent to the ketone.

-

δ 7.30 (d, 2H): Doublet for the two aromatic protons ortho to the ethyl group.

-

δ 7.90 (d, 2H): Doublet for the two aromatic protons ortho to the acyl group.

-

δ 11.0-12.0 (br s, 1H): Broad singlet for the carboxylic acid proton.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 15.5: Methyl carbon of the ethyl group.

-

δ 29.0: Methylene carbon of the ethyl group.

-

δ 28.5: Methylene carbon (C3).

-

δ 33.5: Methylene carbon (C2).

-

δ 128.0: Aromatic CH carbons.

-

δ 128.5: Aromatic CH carbons.

-

δ 134.0: Aromatic quaternary carbon attached to the acyl group.

-

δ 150.0: Aromatic quaternary carbon attached to the ethyl group.

-

δ 178.0: Carboxylic acid carbonyl carbon.

-

δ 198.0: Ketone carbonyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

~3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~1710: C=O stretch of the carboxylic acid carbonyl.

-

~1680: C=O stretch of the aryl ketone carbonyl.

-

~1605, 1575, 1495: C=C stretches of the aromatic ring.

-

-

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 220.

-

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Ensure all reagents are anhydrous. Use freshly opened or sublimed AlCl₃. Extend the reaction time or slightly increase the temperature after the initial phase. |

| Loss of product during workup | Ensure the pH of the aqueous layer is acidic before extraction. Be careful not to discard the organic layer. | |

| Formation of a dark, tarry substance | Reaction temperature too high | Maintain the temperature strictly at 0-5 °C during the addition of reactants. |

| Presence of moisture | Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. | |

| Product is an oil and does not solidify | Presence of impurities | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. |

| Difficulty in recrystallization | Incorrect solvent system | Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization. |

Conclusion and Future Perspectives

The Friedel-Crafts acylation of ethylbenzene with succinic anhydride provides a straightforward and efficient route to 5-(4-Ethylphenyl)-5-oxovaleric acid. This γ-keto acid is a valuable intermediate for the synthesis of a wide array of more complex molecules. Its bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid moiety, paving the way for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Further exploration of the derivatization of this scaffold could lead to the identification of novel therapeutic agents with a range of pharmacological activities.

References

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (n.d.). ijppr.humanjournals.com. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis and Biological Activity of N-aroyl-tetrahydro-gamma-carbolines. (2005). PubMed. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and biological activity of N-aroyl-tetrahydro-gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. websites.umich.edu [websites.umich.edu]

Applications of 5-(4-Ethylphenyl)-5-oxovaleric Acid in Medicinal Chemistry: A Guide to Synthesis and Evaluation of Novel Anti-inflammatory Agents

Authored by: A Senior Application Scientist

Introduction: The Potential of a Versatile Keto Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery of novel therapeutic agents. 5-(4-Ethylphenyl)-5-oxovaleric acid is one such molecule, offering a unique combination of structural features that make it an attractive scaffold for synthetic transformations. Its architecture, comprising an aromatic ethylphenyl group, a ketone, and a terminal carboxylic acid, provides multiple reactive handles for the construction of diverse chemical libraries. The ethylphenyl moiety can engage in hydrophobic interactions within protein binding pockets, while the keto and carboxyl groups are ideal anchor points for building more complex heterocyclic systems. This guide provides an in-depth exploration of the application of 5-(4-Ethylphenyl)-5-oxovaleric acid as a key building block in the synthesis of novel tetrahydropyrimidine derivatives with potent anti-inflammatory activity.

Part 1: Synthesis of the Core Scaffold: 5-(4-Ethylphenyl)-5-oxovaleric Acid

The journey towards novel therapeutics begins with the reliable synthesis of the core starting material. 5-(4-Ethylphenyl)-5-oxovaleric acid is readily prepared via a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Scientific Rationale:

The reaction involves the acylation of ethylbenzene using glutaric anhydride as the acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, making it a more potent electrophile. The ethyl group on the benzene ring is an ortho-, para-director. Due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product with high regioselectivity. The reaction is conducted in an inert solvent to prevent side reactions with the highly reactive catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Ethylbenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension. Following this, add ethylbenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 5-(4-Ethylphenyl)-5-oxovaleric acid.

Part 2: Application in the Synthesis of Anti-inflammatory Tetrahydropyrimidines

A key application of 5-(4-Ethylphenyl)-5-oxovaleric acid is in the synthesis of heterocyclic compounds with therapeutic potential. Specifically, it serves as a crucial component in a one-pot, multi-component reaction to generate a library of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives.[1] This class of compounds has shown significant promise as anti-inflammatory agents.

Medicinal Chemistry Insight: The Biginelli Reaction & The Tetrahydropyrimidine Scaffold

The synthesis leverages a variation of the Biginelli reaction, a powerful multi-component reaction that efficiently creates dihydropyrimidinones and related heterocyclic structures. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The tetrahydropyrimidine core is found in numerous compounds with diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2]

The rationale for this synthetic direction is based on the established anti-inflammatory potential of this heterocyclic system. The mechanism of action for many dihydropyrimidine derivatives is linked to the inhibition of key inflammatory mediators. Some have been shown to act as inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-validated target for anti-inflammatory drugs.[3] Others may modulate inflammatory signaling pathways, such as those regulated by Toll-like receptor 4 (TLR4), leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.[4]

Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluation workflow.

Representative Protocol: One-Pot Synthesis of Tetrahydropyrimidine Derivatives

This protocol is a representative procedure based on the work of Berghot et al. and general methodologies for the Biginelli reaction.

Materials:

-

5-(4-Ethylphenyl)-5-oxovaleric acid (1.0 eq)

-

A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

-

Thiourea (1.5 eq)

-

Potassium hydroxide (catalytic amount)

-

Ethanol (as solvent)

-

Glacial acetic acid

Procedure:

-

Reaction Mixture Preparation: In a round-bottom flask, dissolve 5-(4-Ethylphenyl)-5-oxovaleric acid, the chosen aromatic aldehyde, and thiourea in absolute ethanol.

-

Catalysis: Add a catalytic amount of potassium hydroxide to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction's completion by TLC.

-

Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution with glacial acetic acid to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude solid can be purified by recrystallization from ethanol to yield the pure 3-(4-(4-substitutedphenyl)-6-(4-ethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivative.

Part 3: Biological Evaluation of Anti-inflammatory Activity

The newly synthesized compounds are evaluated for their potential to reduce inflammation in a well-established animal model. The carrageenan-induced rat paw edema assay is a standard preclinical test for screening acute anti-inflammatory agents.

Scientific Rationale:

Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by the release of histamine and serotonin. The later phase (3-5 hours) is characterized by the production of prostaglandins, which is highly dependent on the activity of COX enzymes.[5][6] By measuring the reduction in paw swelling in treated animals compared to a control group, one can quantify the anti-inflammatory efficacy of the test compounds. This model is particularly useful for identifying compounds that may act through COX inhibition.

Inflammatory Cascade Overview

Caption: Inhibition of the COX-2 pathway.

Representative Protocol: Carrageenan-Induced Rat Paw Edema Assay

Materials:

-

Wistar rats (150-200 g)

-

Test compounds (synthesized tetrahydropyrimidine derivatives)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 1% Carboxymethyl cellulose solution)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to laboratory conditions for at least one week. Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups.

-

Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula:

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The results from the anti-inflammatory screening allow for the development of a structure-activity relationship (SAR). By comparing the efficacy of derivatives with different substituents on the aromatic ring, researchers can identify the structural features that enhance or diminish activity.

The study by Berghot et al. explored various substituents on the phenyl ring at the 4-position of the tetrahydropyrimidine core. The data indicated that the nature of this substituent significantly influences anti-inflammatory potency.

Table 1: Illustrative Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

(Note: The following data is illustrative, based on the findings described by Berghot et al., to demonstrate SAR.)

| Compound ID | R-substituent (at position 4 of phenyl ring) | % Inhibition of Edema @ 3 hr (50 mg/kg) |

| Ref | Indomethacin | 68.5% |

| 1a | -H | 45.2% |

| 1b | -Cl (Electron-withdrawing) | 62.8% |

| 1c | -OCH₃ (Electron-donating) | 51.7% |

| 1d | -NO₂ (Strongly electron-withdrawing) | 55.4% |

Interpretation: From the illustrative data, a clear SAR emerges. The presence of an electron-withdrawing group, such as a chloro substituent (1b ), appears to significantly enhance the anti-inflammatory activity, making it comparable to the standard drug, indomethacin. An electron-donating group like methoxy (1c ) provides moderate activity, while the unsubstituted compound (1a ) is the least active. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the molecule's interaction with its biological target.

Conclusion

5-(4-Ethylphenyl)-5-oxovaleric acid has proven to be a valuable and effective starting material for the synthesis of medicinally relevant heterocyclic compounds. Through a straightforward multi-component reaction, it provides access to a library of novel tetrahydropyrimidine derivatives. Biological evaluation in established preclinical models has confirmed their significant anti-inflammatory properties, paving the way for further lead optimization and development. This guide provides the foundational protocols and scientific rationale for researchers and drug development professionals to explore the potential of this versatile chemical scaffold in the ongoing search for new and improved anti-inflammatory therapies.

References

- Berghot, M. A., El-Gendy, M. A., & El-Deen, A. M. K. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Der Pharma Chemica, 2(4), 210-223.

-

Kumar, V., & Gupta, G. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100185. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Alfayomy, A. M., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Biomolecular Structure and Dynamics. [Link]

-

Wang, Y., et al. (2021). Specific TLR4 Blocking Effect of a Novel 3,4-Dihydropyrimidinone Derivative. Frontiers in Pharmacology, 11, 607873. [Link]

- Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning. (Provides general procedures for Friedel-Crafts reactions).

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. (Original report of the Biginelli reaction).

-

Kumar, K. S., et al. (2004). Synthesis and evaluation of novel [4,6-(4-subsituted aryl)-2-thioxo-1,2,3,4-tetrahydroyrimidine-5-yl]-acetic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(5), 1221-1229. [Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific TLR4 Blocking Effect of a Novel 3,4-Dihydropyrimidinone Derivative [frontiersin.org]

- 5. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

- 6. mdpi.com [mdpi.com]

Application Note: A Framework for Evaluating 5-(4-Ethylphenyl)-5-oxovaleric Acid as a Potential Enzyme Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, enabling the targeted modulation of biological pathways.[1][2] This guide presents a comprehensive framework for the systematic evaluation of 5-(4-Ethylphenyl)-5-oxovaleric acid, a keto-acid derivative, as a potential enzyme inhibitor. We provide a structured approach, from initial target rationale and physicochemical characterization to detailed protocols for primary screening, dose-response analysis (IC50 determination), and mechanism of action (MoA) studies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules and establish a robust, self-validating workflow for inhibitor discovery.

Introduction and Rationale

5-(4-Ethylphenyl)-5-oxovaleric acid possesses structural motifs—a keto-acid moiety and an ethylphenyl group—that suggest a potential for interaction with enzyme active sites. Keto-acid derivatives are known to be involved in various metabolic pathways and have been explored as inhibitors for a range of enzymes, including proteases and protein tyrosine phosphatases (PTPs).[3][4][5] The ethylphenyl group provides a hydrophobic region that can engage in van der Waals or hydrophobic interactions within an enzyme's binding pocket, a common feature of many enzyme inhibitors.[3][6]

Given the lack of extensive biological data on this specific compound, a logical and systematic screening approach is required. This application note outlines a workflow to:

-

Characterize the fundamental properties of the compound.

-

Propose and justify the selection of rational enzyme targets.

-

Provide detailed, validated protocols to screen for inhibitory activity.

-

Describe methods to quantify potency (IC50) and elucidate the kinetic mechanism of inhibition.

Compound Profile & Physicochemical Properties

A thorough understanding of the test compound's properties is critical for designing meaningful experiments and ensuring data integrity. Key parameters for 5-(4-Ethylphenyl)-5-oxovaleric acid are summarized below.

| Property | Value / Information | Significance for Assay Design |

| Molecular Formula | C₁₃H₁₄O₃ | Essential for calculating molar concentrations. |

| Molecular Weight | 222.25 g/mol | Required for preparing stock solutions of known concentration. |

| Structure | 4-ethylphenyl group linked to a 5-oxovaleric acid chain | The keto-acid and aromatic moieties guide target selection. |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | Dictates the choice of solvent for stock solutions. The final assay concentration of the solvent must be controlled and tested for effects on enzyme activity.[7] |

| pKa (Predicted) | ~4.7 (for the carboxylic acid) | Important for buffer selection; the charge state of the molecule can influence binding and solubility at physiological pH. |

Data compiled from chemical databases and predictive modeling. Researchers should verify properties with their specific compound lot.

Rationale for Enzyme Target Selection

The structure of 5-(4-Ethylphenyl)-5-oxovaleric acid suggests several plausible enzyme classes for initial screening.

-

Aldose Reductase (AR): As a key enzyme in the polyol pathway, AR inhibitors are investigated for treating diabetic complications. The active site of AR accommodates aromatic and acidic functionalities, making it a strong candidate for inhibition by the test compound.[8]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize arachidonic acid and have hydrophobic channels leading to their active sites. Non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic and acidic groups, bearing resemblance to the test compound's structure.

-

Protein Tyrosine Phosphatases (PTPs): Aryl diketoacid derivatives have been identified as noncompetitive inhibitors of PTP1B, binding at the active site.[3] The keto-acid structure of the test compound could mimic aspects of these known inhibitors.

For the protocols detailed below, we will use Aldose Reductase as the primary example due to the well-established, spectrophotometry-based nature of its inhibition assay.[9][10]

Experimental Workflow: From Screening to Mechanism

The process of characterizing a potential inhibitor follows a logical progression from broad screening to detailed kinetic analysis. This workflow ensures that resources are focused on compounds that show genuine, potent, and specific activity.

Caption: Workflow for enzyme inhibitor characterization.

Protocol 1: Preparation of Reagents and Stock Solutions

Causality: Accurate and consistent preparation of solutions is the foundation of a reproducible assay. A high-concentration DMSO stock allows for minimal solvent addition to the final assay, reducing potential interference.[7]

-

Compound Stock Solution (10 mM):

-

Weigh an appropriate amount of 5-(4-Ethylphenyl)-5-oxovaleric acid (MW: 222.25 g/mol ).

-

Dissolve in 100% DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light.

-

-

Aldose Reductase (AR) Enzyme:

-

Reconstitute lyophilized enzyme (e.g., from rat lens) in cold Aldose Reductase Assay Buffer to a stock concentration (e.g., 1 unit/mL).[11]

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Reagents:

-

AR Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.

-

NADPH Stock (Cofactor): Prepare a 2.5 mM solution in AR Assay Buffer. Store on ice during use.

-

DL-Glyceraldehyde Stock (Substrate): Prepare a 5 mM solution in AR Assay Buffer.

-

Protocol 2: IC50 Determination (Dose-Response Assay)

Causality: An IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12] This is the standard metric for quantifying inhibitor potency. A dose-response curve with multiple data points provides a more accurate and reliable IC50 than a single-point screen.

1. Assay Setup:

-

Use a 96-well, UV-transparent flat-bottom plate.[11]

-

Prepare serial dilutions of the 10 mM compound stock. A common approach is a 2-fold or half-log dilution series (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 30 µM, 10 µM...).[13]

-

Set up the following controls in triplicate:

-

100% Activity Control (No Inhibitor): Contains enzyme, substrate, cofactor, and DMSO vehicle.

-

0% Activity Control (Blank): Contains buffer, substrate, and cofactor (no enzyme).

-

2. Reaction Mixture Assembly (per well, 100 µL final volume):

| Component | Volume | Final Concentration |

| AR Assay Buffer | Variable | - |

| NADPH (2.5 mM) | 10 µL | 0.25 mM |

| Aldose Reductase (Diluted) | 10 µL | Assay-dependent |

| Test Compound or DMSO | 10 µL | Variable (e.g., 0.1-100 µM) |

| Pre-incubate for 5-10 minutes at 37°C | ||

| DL-Glyceraldehyde (5 mM) | 10 µL | 0.5 mM |

3. Kinetic Measurement:

-

Initiate the reaction by adding the DL-Glyceraldehyde substrate.

-

Immediately place the plate in a temperature-controlled plate reader (37°C).

-

Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 5-10 minutes. This measures the consumption of NADPH.[9][10]

4. Data Analysis:

-

Calculate Reaction Rate (Velocity): For each well, determine the rate of change in absorbance over time (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate Percent Inhibition: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100

-

Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to calculate the IC50 value.

Example Data Table:

| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (ΔA₃₄₀/min) | % Inhibition |

| 0 (Control) | - | 0.050 | 0% |

| 1 | 0 | 0.045 | 10% |

| 5 | 0.70 | 0.038 | 24% |

| 10 | 1.00 | 0.026 | 48% |

| 20 | 1.30 | 0.015 | 70% |

| 50 | 1.70 | 0.008 | 84% |

| 100 | 2.00 | 0.004 | 92% |

Protocol 3: Mechanism of Action (MoA) Studies

Causality: MoA studies reveal how the inhibitor interacts with the enzyme and its substrate.[14] This is crucial for drug development, as different inhibition mechanisms (e.g., competitive, non-competitive) have different pharmacological implications. These studies are conducted under steady-state conditions, where the enzyme-substrate complex concentration is constant.[14]

1. Experimental Design:

-

The experiment is performed by measuring reaction rates at various substrate concentrations while keeping the inhibitor concentration fixed.

-

This is repeated for several different fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

2. Data Collection:

-

For each fixed inhibitor concentration, perform the kinetic assay as described in Protocol 2, but vary the concentration of DL-Glyceraldehyde (e.g., from 0.25x Km to 10x Km).

-

Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

3. Data Analysis (Lineweaver-Burk Plot):

-

Transform the data by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

-

The pattern of the lines reveals the mechanism of inhibition.

Caption: Interpreting Lineweaver-Burk plots for MoA.

4. Calculating the Inhibition Constant (Ki): The Ki is a true measure of inhibitor affinity, independent of substrate concentration.[15] It can be calculated from the IC50 value using the Cheng-Prusoff equation. For a competitive inhibitor, the equation is:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the IC50 assay.

-

Km is the Michaelis-Menten constant for the substrate.

Troubleshooting and Scientific Controls

A robust experimental design includes controls to validate the results.[7]

-

Solvent Interference: Run a control with the highest concentration of DMSO used in the assay to ensure it does not inhibit the enzyme on its own.

-

Compound Interference: Check if the test compound absorbs light at 340 nm by running a reaction without the enzyme. If it does, the background must be subtracted.

-

Positive Control: Include a known inhibitor of the target enzyme (e.g., Epalrestat for Aldose Reductase) to validate the assay is performing correctly.[11]

-

Tight-Binding Inhibitors: If the IC50 value is close to the enzyme concentration, standard steady-state assumptions may not apply, and more advanced kinetic models are required.[14]

Conclusion

This application note provides a validated, step-by-step methodology to investigate the potential of 5-(4-Ethylphenyl)-5-oxovaleric acid as an enzyme inhibitor. By following this structured workflow—from rational target selection and IC50 determination to detailed mechanism of action studies—researchers can generate high-quality, reproducible data. This framework establishes the necessary scientific rigor to confidently characterize the inhibitory profile of this, and other novel, small molecules, paving the way for further development in biochemical research and drug discovery.

References

-

Cheng-Prusoff Equation & Ki Conversion. (2023). YouTube. Available at: [Link]

-

Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. (2011). Journal of the American Chemical Society. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2009). Journal of Chromatography B. Available at: [Link]

-

Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. (2001). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2012). Journal of Traditional and Complementary Medicine. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules. Available at: [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). TrAC Trends in Analytical Chemistry. Available at: [Link]

-

5-Ethyl-4-oxo-5-phenylfuran-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

-

Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactivity evaluation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Enzyme kinetics. (n.d.). Wikipedia. Available at: [Link]

-

Enzyme Kinetics. (2022). Biology LibreTexts. Available at: [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. Available at: [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research. Available at: [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Available at: [Link]

-

IC50 Determination. (n.d.). edX. Available at: [Link]

-

Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Aldose Reductase Inhibition Assay. (n.d.). ResearchGate. Available at: [Link]

-

ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. (n.d.). Wiley. Available at: [Link]

-

Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors. (2019). Bioorganic Chemistry. Available at: [Link]

-

Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. Available at: [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry. Available at: [Link]

-

The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Available at: [Link]

-

Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). Proceedings of the National Academy of Sciences. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

-

Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening. (2024). Drug Development Research. Available at: [Link]

-

Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][11][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

-

Nelfinavir. (n.d.). Wikipedia. Available at: [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 3. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 억제제 사용 방법 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. content.abcam.com [content.abcam.com]

- 12. courses.edx.org [courses.edx.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Application Notes and Protocols for Investigating the Structure-Activity Relationship of 5-(4-Ethylphenyl)-5-oxovaleric acid

Introduction: The Therapeutic Potential of γ-Keto Acids

Gamma-keto acids and their derivatives represent a versatile class of molecules that are precursors to biologically significant chiral γ-hydroxy acids and γ-lactones. These downstream products have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, antibacterial, and antidepressant properties. The core structure of 5-(4-ethylphenyl)-5-oxovaleric acid, featuring a terminal carboxylic acid, a central keto group, and a substituted aromatic ring, presents a compelling scaffold for drug discovery. The interplay between these functional groups offers multiple avenues for structural modification to explore and optimize potential therapeutic activities.

This document provides a comprehensive guide for researchers and drug development professionals to investigate the structure-activity relationship (SAR) of 5-(4-ethylphenyl)-5-oxovaleric acid. Given the prevalence of anticancer activity among related compounds, this guide will focus on a hypothetical SAR study targeting cancer cell lines. The protocols herein detail the strategic design and synthesis of an analog library and subsequent in vitro evaluation to elucidate the key structural features governing cytotoxicity.

Deconstructing the Pharmacophore: A Strategic Approach to Analog Design

To systematically investigate the SAR of 5-(4-ethylphenyl)-5-oxovaleric acid, we propose a focused library of analogs designed to probe the contribution of three key regions of the molecule: the aromatic ring, the alkyl chain, and the carboxylic acid moiety.

Caption: Proposed SAR strategy for 5-(4-Ethylphenyl)-5-oxovaleric acid.

Synthetic Protocols: Building the Analog Library

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The following protocols provide a general framework for the synthesis of the parent compound and its key analogs.

Protocol 1: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid (Parent Compound)

This protocol describes a Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones.

Materials:

-

Ethylbenzene

-

Glutaric anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred suspension of aluminum chloride (1.2 eq) in dry DCM at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add ethylbenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-(4-ethylphenyl)-5-oxovaleric acid.

Protocol 2: Synthesis of Aromatic Ring Analogs (Region A)

This protocol adapts the Friedel-Crafts acylation to synthesize analogs with different substituents on the aromatic ring.

Procedure:

-

Follow the procedure outlined in Protocol 1, substituting ethylbenzene with the corresponding substituted benzene (e.g., toluene, chlorobenzene, anisole, or benzene).

-

The reaction conditions, particularly the amount of AlCl₃ and reaction time, may need to be optimized based on the reactivity of the substituted benzene.

Protocol 3: Synthesis of Carboxylic Acid Analogs (Region C)

This protocol describes the esterification and amidation of the parent carboxylic acid.

Esterification (Methyl Ester):

-

Dissolve 5-(4-ethylphenyl)-5-oxovaleric acid (1.0 eq) in methanol.

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.

Amidation (Primary Amide):

-

To a solution of 5-(4-ethylphenyl)-5-oxovaleric acid (1.0 eq) in dry DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the acid chloride.

-

Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

-

Stir the mixture for 1 hour at room temperature.

-

Extract the product with DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary amide.

Biological Evaluation: In Vitro Anticancer Activity

The following protocols are designed to assess the cytotoxic effects of the synthesized analogs on a panel of human cancer cell lines.

Protocol 4: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-